N,N'-([1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diyl)bis(hydroxylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-([1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diyl)bis(hydroxylamine) is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique structure, which includes both oxadiazole and pyrazine rings.
Preparation Methods
The synthesis of N,N'-([1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diyl)bis(hydroxylamine) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of azides with acetylenedicarboxylic acid esters, followed by intramolecular cyclization . Industrial production methods may involve the use of catalysts such as copper or ruthenium to facilitate the cyclization process .
Chemical Reactions Analysis
N,N'-([1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diyl)bis(hydroxylamine) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has found applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral and antitumor agent . Additionally, it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N,N'-([1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diyl)bis(hydroxylamine) involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds to N,N'-([1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diyl)bis(hydroxylamine) include other nitrogen-containing heterocycles such as 4,5,6,7-tetrahydro-[1,2,3]triazolo-[1,5-a]pyrazines and pyrrolopyrazines . These compounds share some structural similarities but differ in their specific chemical properties and applications.
Properties
CAS No. |
132029-06-2 |
---|---|
Molecular Formula |
C4H4N6O3 |
Molecular Weight |
184.11 g/mol |
IUPAC Name |
N-[5-(hydroxyamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]hydroxylamine |
InChI |
InChI=1S/C4H4N6O3/c11-7-1-2(8-12)6-4-3(5-1)9-13-10-4/h11-12H,(H,5,7,9)(H,6,8,10) |
InChI Key |
CJCGDHSEWFLYPQ-UHFFFAOYSA-N |
Isomeric SMILES |
C12=C(NC(=C(N1)N=O)N=O)NON2 |
SMILES |
C12=NON=C1N=C(C(=N2)NO)NO |
Canonical SMILES |
C12=C(NC(=C(N1)N=O)N=O)NON2 |
Synonyms |
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dione,dioxime(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.